molecular formula C21H23N3O B3150183 N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide CAS No. 685107-84-0

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide

Cat. No.: B3150183
CAS No.: 685107-84-0
M. Wt: 333.4 g/mol
InChI Key: LOUIJOSESPZJAE-UHFFFAOYSA-N
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Description

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a phenyl group and a cyclohexanecarboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide typically involves multistep reactions starting from readily available precursorsThe final step involves the coupling of the cyclohexanecarboxamide group through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

  • 2-methylimidazo[1,2-a]pyridine
  • 3-bromoimidazo[1,2-a]pyridine
  • N-(pyridin-2-yl)amides

Uniqueness

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to other similar compounds, it may exhibit distinct pharmacological properties and applications in various fields of research .

Properties

IUPAC Name

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-10-11-24-14-19(23-20(24)12-15)17-8-5-9-18(13-17)22-21(25)16-6-3-2-4-7-16/h5,8-14,16H,2-4,6-7H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUIJOSESPZJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154828
Record name N-[3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685107-84-0
Record name N-[3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685107-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide
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N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide
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N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide
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N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide
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N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide
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N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide

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